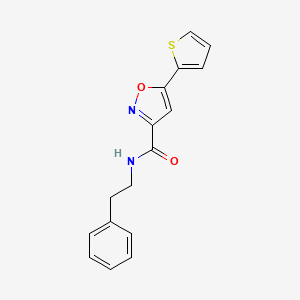
N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, including N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, often involves strategies such as cyclization reactions and chemoselective thionation. Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are closely related to isoxazole derivatives, through a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the subject compound, features unique geometrical arrangements that influence their chemical behavior. For example, Rodier et al. (1993) investigated the structure of a related isoxazole compound, demonstrating the planarity between isoxazole and benzene rings and highlighting the importance of intramolecular hydrogen bonding (Rodier, Céolin, Dugué, & Lepage, 1993).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions that modify their functional groups, leading to new compounds with distinct properties. The reactivity of these compounds, as shown by Yu et al. (2009), involves chemoselective nucleophilic chemistry, allowing for the preparation of a wide range of derivatives with potential insecticidal activity (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
科学的研究の応用
Synthesis and Chemical Properties
- N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, while not directly mentioned, is closely related to compounds explored for their synthesis capabilities and chemical properties. Studies on similar compounds have focused on developing efficient routes to synthesize various thiazoles and isoxazoles, highlighting their potential in creating diverse chemical structures. For instance, Kumar, Parameshwarappa, and Ila (2013) reported a chemoselective thionation-cyclization method mediated by Lawesson's reagent to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the synthesis of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide due to the structural similarities and the potential for functionalization and application in various fields, including medicinal chemistry and material science (Kumar, Parameshwarappa, & Ila, 2013).
Catalytic Applications
- Bumagin, Petkevich, Kletskov, Alekseyev, and Potkin (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, as a ligand for bimetallic boron-containing heterogeneous catalysts. This illustrates the compound's role in catalysis, particularly in Suzuki reactions in aqueous media, suggesting that N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide might also find applications in facilitating chemical reactions or as a part of catalytic systems, thereby opening avenues for green chemistry and sustainable processes (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Herbicidal Activity
- In the agricultural sector, the chemical structure of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide suggests potential for developing herbicides. Research by Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) on similar 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides showed significant herbicidal activity, indicating that modifications of the isoxazolecarboxamide structure could lead to effective weed control solutions, thus contributing to enhanced crop protection and agricultural productivity (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
特性
IUPAC Name |
N-(2-phenylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-14(20-18-13)15-7-4-10-21-15/h1-7,10-11H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDJPWEHWHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)
![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)
![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)
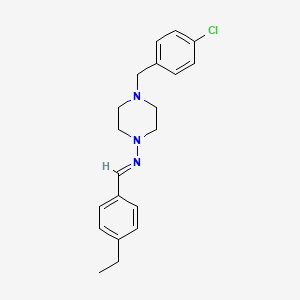
![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
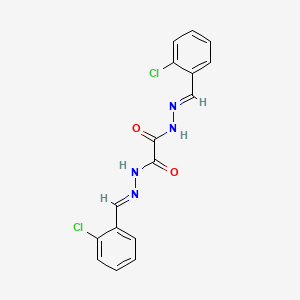
![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)
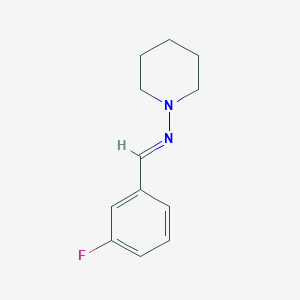
![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)
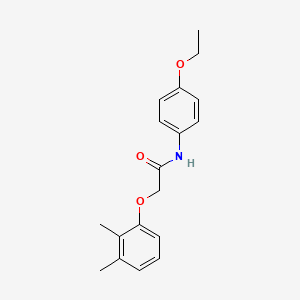
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)